Cas no 2243363-53-1 (Methyl 2-ethynyl-5-methylbenzoate)

Methyl 2-ethynyl-5-methylbenzoate is a versatile benzoate ester derivative featuring an ethynyl substituent at the 2-position and a methyl group at the 5-position of the aromatic ring. This compound is of interest in synthetic organic chemistry due to its dual functional groups, enabling further modifications via alkyne-based coupling reactions or ester transformations. The ethynyl group offers reactivity for click chemistry, while the methyl ester provides a handle for hydrolysis or transesterification. Its structural features make it a valuable intermediate in pharmaceutical and materials science research, particularly in the development of conjugated systems or bioactive molecules. The compound exhibits stability under standard handling conditions, facilitating its use in multistep syntheses.
Methyl 2-ethynyl-5-methylbenzoate structure
2243363-53-1 structure
Product name:Methyl 2-ethynyl-5-methylbenzoate
CAS No:2243363-53-1
MF:C11H10O2
MW:174.195903301239
MDL:MFCD34168017
CID:5638146
PubChem ID:155973370

Methyl 2-ethynyl-5-methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-ethynyl-5-methylbenzoate
    • EN300-27780611
    • 2243363-53-1
    • Benzoic acid, 2-ethynyl-5-methyl-, methyl ester
    • Methyl 2-ethynyl-5-methylbenzoate
    • MDL: MFCD34168017
    • Inchi: 1S/C11H10O2/c1-4-9-6-5-8(2)7-10(9)11(12)13-3/h1,5-7H,2-3H3
    • InChI Key: RNQWEFJYELXGMY-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=C(C#C)C=CC(C)=C1)=O

Computed Properties

  • Exact Mass: 174.068079557g/mol
  • Monoisotopic Mass: 174.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.09±0.1 g/cm3(Predicted)
  • Boiling Point: 270.7±33.0 °C(Predicted)

Methyl 2-ethynyl-5-methylbenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27780611-10.0g
methyl 2-ethynyl-5-methylbenzoate
2243363-53-1 95.0%
10.0g
$4667.0 2025-03-19
Enamine
EN300-27780611-0.5g
methyl 2-ethynyl-5-methylbenzoate
2243363-53-1 95.0%
0.5g
$847.0 2025-03-19
1PlusChem
1P028QNN-100mg
methyl2-ethynyl-5-methylbenzoate
2243363-53-1 95%
100mg
$527.00 2024-05-25
Aaron
AR028QVZ-2.5g
methyl2-ethynyl-5-methylbenzoate
2243363-53-1 95%
2.5g
$2950.00 2025-02-16
Aaron
AR028QVZ-50mg
methyl2-ethynyl-5-methylbenzoate
2243363-53-1 95%
50mg
$372.00 2025-02-16
1PlusChem
1P028QNN-5g
methyl2-ethynyl-5-methylbenzoate
2243363-53-1 95%
5g
$3952.00 2024-05-25
Enamine
EN300-27780611-1g
methyl 2-ethynyl-5-methylbenzoate
2243363-53-1 95%
1g
$1086.0 2023-09-09
Enamine
EN300-27780611-0.25g
methyl 2-ethynyl-5-methylbenzoate
2243363-53-1 95.0%
0.25g
$538.0 2025-03-19
Enamine
EN300-27780611-1.0g
methyl 2-ethynyl-5-methylbenzoate
2243363-53-1 95.0%
1.0g
$1086.0 2025-03-19
Enamine
EN300-27780611-5.0g
methyl 2-ethynyl-5-methylbenzoate
2243363-53-1 95.0%
5.0g
$3147.0 2025-03-19

Methyl 2-ethynyl-5-methylbenzoate Related Literature

Additional information on Methyl 2-ethynyl-5-methylbenzoate

Comprehensive Overview of Methyl 2-ethynyl-5-methylbenzoate (CAS No. 2243363-53-1): Properties, Applications, and Industry Insights

Methyl 2-ethynyl-5-methylbenzoate (CAS No. 2243363-53-1) is an organic compound that has garnered significant attention in pharmaceutical and material science research due to its unique molecular structure. The compound features a benzoate ester core substituted with an ethynyl group and a methyl group, making it a versatile intermediate for synthetic applications. Researchers and industries are increasingly exploring its potential in drug discovery, polymer chemistry, and specialty chemicals, aligning with the growing demand for high-performance building blocks in modern chemistry.

The synthesis of Methyl 2-ethynyl-5-methylbenzoate often involves palladium-catalyzed cross-coupling reactions or direct esterification techniques, which are topics of interest in green chemistry and sustainable synthesis. With the rise of AI-driven molecular design and computational chemistry, this compound has been flagged in databases for its potential in fragment-based drug discovery (FBDD) and click chemistry applications. Its alkyne functionality enables Huisgen cycloaddition reactions, a key process in bioconjugation and material sciences, which are frequently searched topics in academic and industrial forums.

From an industrial perspective, Methyl 2-ethynyl-5-methylbenzoate is classified as a fine chemical, often utilized in small-scale, high-value applications. Its stability and reactivity profile make it suitable for custom synthesis projects, particularly in the development of heterocyclic compounds and functionalized aromatics. Recent publications highlight its role in the design of fluorescent probes and photoactive materials, addressing the surge in demand for optoelectronic materials in renewable energy technologies.

Safety and handling of Methyl 2-ethynyl-5-methylbenzoate follow standard laboratory protocols for organic intermediates. While not classified as hazardous under major regulatory frameworks, proper storage conditions (e.g., inert atmosphere, low temperature) are recommended to preserve its chemical integrity. This aligns with the broader industry focus on chemical storage best practices, a frequently searched topic among laboratory professionals and EHS (Environmental, Health, and Safety) managers.

The commercial availability of CAS No. 2243363-53-1 is limited to specialized suppliers, reflecting its niche application scope. Pricing trends are influenced by factors such as raw material scarcity and synthetic route efficiency, which are critical considerations for cost-sensitive research sectors. Analytical methods like HPLC, GC-MS, and NMR are routinely employed for quality control, underscoring the importance of analytical validation in fine chemical production—a topic gaining traction in QA/QC forums and regulatory discussions.

Future prospects for Methyl 2-ethynyl-5-methylbenzoate include its potential integration into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), areas experiencing exponential growth in materials science. As industries prioritize molecular diversity for innovation, this compound’s role in structure-activity relationship (SAR) studies is expected to expand, particularly in medicinal chemistry and catalysis research.

Recommend Articles

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd